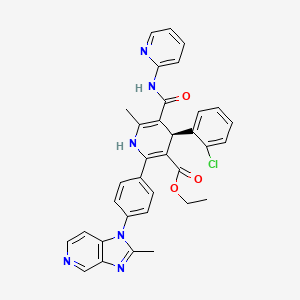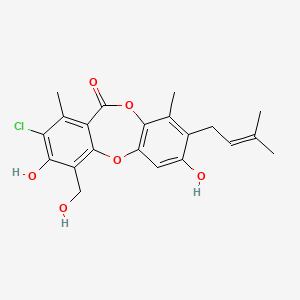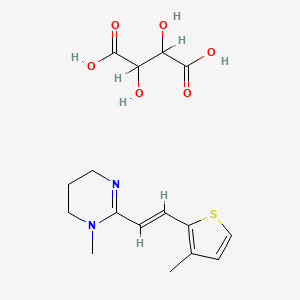
Morantel-Tartrat
Übersicht
Beschreibung
Morantel tartrate is a veterinary anthelmintic agent used primarily to control gastrointestinal parasites such as roundworms and tapeworms in livestock including cattle, sheep, goats, and pigs . It is a synthetic compound that acts as a potent agonist at the acetylcholine receptors on the muscle cells of nematodes, leading to their paralysis and expulsion from the host .
Wissenschaftliche Forschungsanwendungen
Morantel tartrate has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Morantel tartrate is a potent non-canonical (binding site) acetylcholine (ACh) receptor agonist . It primarily targets the acetylcholine receptors on the muscle cells of nematodes . These receptors play a crucial role in the transmission of nervous signals from nerves to muscles and between neurons in the brain.
Mode of Action
Morantel tartrate acts as an inhibitor of acetylcholinesterase , an enzyme that hydrolyzes acetylcholine, a molecule involved in the transmission of nervous signals. By inhibiting acetylcholinesterase, morantel tartrate disrupts the normal movements of the parasites, leading to their paralysis .
Biochemical Pathways
The biochemical pathway affected by morantel tartrate involves the acetylcholine neurotransmitter system. By acting as an agonist at the acetylcholine receptors, morantel tartrate enhances the effects of acetylcholine, leading to increased stimulation of muscle cells. This results in paralysis of the nematodes .
Pharmacokinetics
Morantel tartrate is very poorly absorbed into the bloodstream after oral administration . The absorbed morantel is quickly metabolized in the liver . It is administered in lactating and non-lactating cattle as a slow-release bolus or as a single oral dose .
Result of Action
The primary result of morantel tartrate’s action is the paralysis and subsequent death of the nematodes . This is due to the disruption of normal neuromuscular function caused by the drug’s interaction with acetylcholine receptors .
Action Environment
The action of morantel tartrate can be influenced by environmental factors. For instance, under alkaline conditions such as in cattle feces, morantel is converted to an amide degradation product, which is biologically inactive .
Biochemische Analyse
Biochemical Properties
Morantel tartrate plays a significant role in biochemical reactions by enhancing channel gating of the α3β2 neuronal nicotinic acetylcholine receptor subtype . It binds to non-canonical sites on these receptors, which leads to increased receptor activity. This interaction is crucial for its anthelmintic effects, as it disrupts the normal functioning of the nematode’s nervous system, leading to paralysis and eventual death of the parasite.
Cellular Effects
Morantel tartrate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving nicotinic acetylcholine receptors . This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting the overall physiology of the cells. In nematodes, this results in disrupted neural transmission and muscle function, leading to paralysis.
Molecular Mechanism
The molecular mechanism of morantel tartrate involves its binding interactions with neuronal nicotinic acetylcholine receptors . By acting as a positive allosteric modulator, it enhances the receptor’s response to acetylcholine, leading to increased ion flow through the receptor channels. This heightened activity disrupts normal neural signaling in nematodes, causing paralysis and death. Additionally, morantel tartrate may inhibit or activate other enzymes and proteins involved in neural transmission, further contributing to its anthelmintic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of morantel tartrate can change over time. The compound is relatively stable, but its efficacy may decrease with prolonged exposure to light and air . Long-term studies have shown that morantel tartrate maintains its anthelmintic activity over extended periods, although some degradation may occur. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function remain consistent over time, with no significant loss of potency.
Dosage Effects in Animal Models
The effects of morantel tartrate vary with different dosages in animal models. At therapeutic doses, the compound effectively eliminates nematode infections with minimal adverse effects . At higher doses, toxic effects may be observed, including neurotoxicity and gastrointestinal disturbances. Threshold effects have been noted, where a certain dosage is required to achieve the desired anthelmintic effect without causing toxicity.
Metabolic Pathways
Morantel tartrate is involved in several metabolic pathways, primarily those related to its anthelmintic activity. It interacts with enzymes and cofactors involved in neural transmission and muscle function in nematodes . These interactions can affect metabolic flux and metabolite levels, leading to disrupted neural and muscular activity in the parasites.
Transport and Distribution
Within cells and tissues, morantel tartrate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues, such as the nervous system of nematodes, are crucial for its anthelmintic effects.
Subcellular Localization
Morantel tartrate’s subcellular localization is primarily within the neural and muscular tissues of nematodes . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its activity, as it allows the compound to interact with its target receptors and exert its anthelmintic effects.
Vorbereitungsmethoden
Morantel tartrate is synthesized through a series of chemical reactions involving the formation of its pyrimidine core and subsequent attachment of the tartrate moiety. The synthetic route typically involves the reaction of 1-methyl-2-(2-(3-methylthiophen-2-yl)ethenyl)pyrimidine with tartaric acid under controlled conditions . Industrial production methods ensure high purity and yield, with the compound being stored in well-closed, light-resistant containers to maintain its stability .
Analyse Chemischer Reaktionen
Morantel tartrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Morantel tartrate is closely related to other tetrahydropyrimidine anthelmintics such as pyrantel and oxantel .
Pyrantel: Similar in structure but lacks the methyl group on the thiophene ring present in morantel. Pyrantel is also used to treat parasitic infections but has a slightly different spectrum of activity.
Morantel tartrate’s uniqueness lies in its specific structural modifications, which enhance its efficacy and spectrum of activity against certain parasites .
Eigenschaften
CAS-Nummer |
26155-31-7 |
|---|---|
Molekularformel |
C16H22N2O6S |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine |
InChI |
InChI=1S/C12H16N2S.C4H6O6/c1-10-6-9-15-11(10)4-5-12-13-7-3-8-14(12)2;5-1(3(7)8)2(6)4(9)10/h4-6,9H,3,7-8H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/b5-4+;/t;1-,2-/m.1/s1 |
InChI-Schlüssel |
GGXQONWGCAQGNA-UUSVNAAPSA-N |
SMILES |
CC1=C(SC=C1)C=CC2=NCCCN2C.C(C(C(=O)O)O)(C(=O)O)O |
Isomerische SMILES |
CC1=C(SC=C1)/C=C/C2=NCCCN2C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CC1=C(SC=C1)C=CC2=NCCCN2C.C(C(C(=O)O)O)(C(=O)O)O |
Aussehen |
Solid powder |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
>55.6 [ug/mL] (The mean of the results at pH 7.4) |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Paratect; Thelmesan; Banminth-II; BanminthII; Banminth II; Rumatel-88 Rumatel88; Rumatel 88; Morantel tartrate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


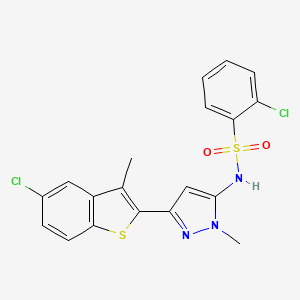


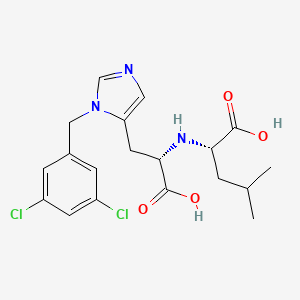
![(6E)-4-methyl-6-[5-(2-methylphenyl)-1,2-dihydropyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B1676671.png)
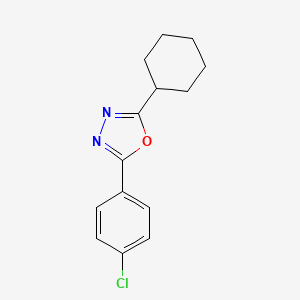
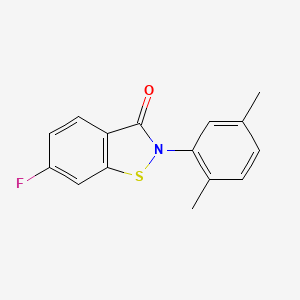
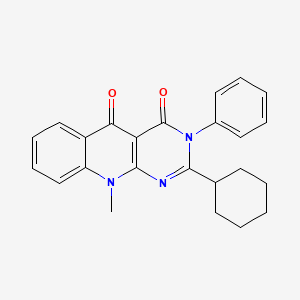
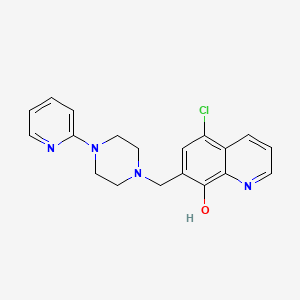
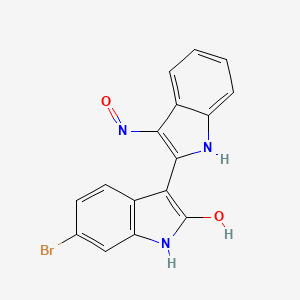
![2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3-benzoxazin-4-one](/img/structure/B1676678.png)

